Paeciloxanthone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Paeciloxanthone is a natural product found in Paecilomyces with data available.

Análisis De Reacciones Químicas

Biosynthetic Pathway and Enzymatic Modifications

Paeciloxanthone (Compound 9 ) accumulates in A. nidulans strains with deletions in biosynthetic genes mdpD, xptA, or xptB . These genes encode enzymes responsible for downstream modifications of xanthones:

| Gene Deletion | Accumulated Metabolite | Enzymatic Reaction Inhibited |

|---|---|---|

| ΔmdpD | This compound (9 ) | Hydroxylation or methylation |

| ΔxptA | Variecoxanthone A (10 ) | Prenylation or oxidation |

-

MdpD likely catalyzes hydroxylation or methylation of this compound to form advanced metabolites.

-

XptA (a prenyltransferase) modifies this compound derivatives further, as its absence halts progression to downstream products .

Reaction Kinetics and Accumulation

During sexual development in A. nidulans, this compound production peaks at 3–5 days under inducing conditions . LC-MS data reveal:

| Time (Days) | This compound Abundance | Associated Gene Activity |

|---|---|---|

| 2 | Undetectable | mdp/xpt genes inactive |

| 3–5 | High | mdpG, mdpF active |

| 7–10 | Stable | Degradation pathways dominate |

Deletion of mdpG (polyketide synthase) or mdpF (tailoring enzyme) abolishes this compound synthesis entirely .

Structural Reactivity of Xanthones

This compound’s tricyclic xanthone core enables characteristic reactions :

| Reaction Type | Example | Outcome |

|---|---|---|

| Oxidation | C-H bond activation | Formation of quinone derivatives |

| Methylation | Transfer of methyl groups | Increased lipophilicity |

| Prenylation | Addition of isoprenoid chains | Enhanced biological activity |

Spectroscopic data for xanthones (applicable to this compound) :

| Property | Value Range |

|---|---|

| IR (C=O) | 1650–1720 cm⁻¹ |

| ¹H-NMR | 6–9 ppm (aromatic protons) |

| UV-Vis | 200–400 nm (π→π* transitions) |

Role in Fungal Defense Mechanisms

This compound is synthesized alongside emericellin (2 ) and shamixanthone (3 ) during A. nidulans sexual development . These metabolites exhibit antifeedant properties, suggesting this compound’s involvement in:

-

Oxidative Stress Response : Scavenging reactive oxygen species via phenolic groups.

-

Chemical Defense : Deterring microbial competitors through toxicity .

Synthetic Analogues and Derivatives

While direct synthetic routes for this compound are not detailed in the provided sources, xanthone synthesis typically involves:

-

Benzophenone intermediates : Formed via mixed shikimate-acetate pathways.

-

Cyclization : Acid- or enzyme-catalyzed ring closure to yield the xanthone core .

For example:

Benzophenone intermediatecyclizationThis compound

Propiedades

Fórmula molecular |

C20H20O4 |

|---|---|

Peso molecular |

324.4 g/mol |

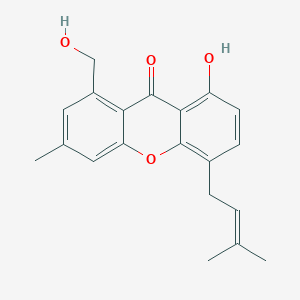

Nombre IUPAC |

8-hydroxy-1-(hydroxymethyl)-3-methyl-5-(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C20H20O4/c1-11(2)4-5-13-6-7-15(22)18-19(23)17-14(10-21)8-12(3)9-16(17)24-20(13)18/h4,6-9,21-22H,5,10H2,1-3H3 |

Clave InChI |

BVPDHUFKVJXUQA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)CC=C(C)C)CO |

Sinónimos |

paeciloxanthone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.